![molecular formula C10H6Cl2N2O2 B1517194 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152543-53-7](/img/structure/B1517194.png)
5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid, also known as 5-DCPPC, is a synthetic compound that has been studied for its potential applications in scientific research. In particular, 5-DCPPC has been investigated for its biochemical and physiological effects, as well as its potential uses in laboratory experiments.
Scientific Research Applications
Chlorogenic Acid: A Pharmacological Review
- Pharmacological Effects : Chlorogenic acid, a phenolic compound, exhibits diverse biological and pharmacological effects including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. Its potential in modulating lipid and glucose metabolism suggests its utility in treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review encourages further research to optimize its biological and pharmacological effects, indicating a broader scope for natural compounds with similar structures in therapeutic applications (Naveed et al., 2018).
Analysis of Global Trends in Herbicide Toxicity
- Environmental Impact : Research on the toxicity and mutagenicity of herbicides highlights the environmental and toxicological concerns associated with chemical compounds. Although this review focuses on 2,4-D, the methodologies and insights provided could be applicable to the study and understanding of related compounds' effects on health and the environment (Zuanazzi et al., 2020).
Pyrazole Carboxylic Acid and Derivatives
- Biological Applications : Pyrazole carboxylic acid derivatives exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This review highlights the synthetic methods and biological applications of these derivatives, indicating the importance of pyrazole-based compounds in medicinal chemistry and suggesting potential areas of application for similar structures (Cetin, 2020).
properties
IUPAC Name |
5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-5-1-2-6(8(12)3-5)9-7(10(15)16)4-13-14-9/h1-4H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSPSHYWNMQYAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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